

R-75317 solubility and preparation for injection

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Compound of Interest

Compound Name: R-75317

Cat. No.: B1678727

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Disclaimer: Initial searches for the compound "**R-75317**" did not yield specific public data regarding its solubility and preparation for injection. To fulfill the request for a comprehensive technical support guide, we have used Remdesivir (GS-5734) as a representative example of a poorly water-soluble investigational antiviral drug. The following data and protocols are specific to Remdesivir and should be used as a general guideline for handling similar compounds. Researchers must consult compound-specific literature and safety data sheets for their specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Remdesivir?

A1: Remdesivir is a crystalline solid that is poorly soluble in water.^[1] Its aqueous solubility is pH-dependent.^[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.^{[1][2][3]}

Q2: What is the recommended solvent for preparing a stock solution for in vitro assays?

A2: For in vitro assays, high-purity DMSO is commonly used to prepare concentrated stock solutions.^{[2][3][4]}

Q3: How is Remdesivir prepared for intravenous (IV) injection in a clinical or research setting?

A3: Remdesivir for injection is typically supplied as a lyophilized powder that must be reconstituted and further diluted before IV administration.[5][6] The process involves reconstituting the powder with Sterile Water for Injection and then diluting the resulting solution in a 0.9% sodium chloride (saline) infusion bag.[7][8]

Q4: Can the reconstituted Remdesivir solution be stored?

A4: After reconstitution, the concentrated solution should be used promptly. If not used immediately, it can be stored for a limited time under specific temperature conditions. The total time from reconstitution to administration should not exceed 4 hours at room temperature or 24 hours if refrigerated (2°C to 8°C).[6]

Q5: Is Remdesivir compatible with other IV medications?

A5: The compatibility of Remdesivir with other IV solutions and medications is not well-established. It should not be administered simultaneously with any other medication through the same IV line.[5]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Lyophilized powder does not dissolve completely after adding sterile water.	Insufficient mixing or settling time.	Immediately after adding the sterile water, shake the vial for 30 seconds. Allow the vial to settle for 2 to 3 minutes. The resulting solution should be clear. ^{[5][7]}
The reconstituted solution is cloudy or contains particles.	Incomplete dissolution or contamination.	Do not administer. A properly reconstituted solution should be clear. ^[7] Discard the vial and prepare a new one.
A vacuum is not present when puncturing the vial for reconstitution.	Loss of vial integrity.	If a vacuum does not pull the Sterile Water for Injection into the vial, discard the vial as its sterility may be compromised. ^{[5][6]}
Precipitation is observed in the infusion bag after dilution.	Incompatibility with the infusion solution or improper dilution.	Ensure only 0.9% sodium chloride is used for dilution. ^[8] The prepared infusion solution should be visually inspected for particulate matter before administration.

Quantitative Data: Solubility of Remdesivir

Solvent	Concentration	Temperature	Notes	Citation
Water	0.339 mg/mL	Not Specified	Aqueous solubility is pH-dependent.[1]	[9]
DMSO	100 mg/mL (165.95 mM)	25°C	-	[2]
DMSO	240 mg/mL (398.29 mM)	Not Specified	Sonication is recommended.	[4]
Ethanol	16 mg/mL (26.55 mM)	25°C	-	[2]
Ethanol	25 mg/mL (41.48 mM)	25°C	-	[10]
Ethanol	12.05 mg/mL (20 mM)	Not Specified	-	[3]
Methanol	Completely Soluble	Not Specified	-	[1]

Experimental Protocol: Preparation of Remdesivir for Injection

This protocol describes the reconstitution and dilution of lyophilized Remdesivir powder for intravenous infusion, based on common clinical and research practices.

Materials:

- Vial of Remdesivir for injection (100 mg, lyophilized powder)
- Sterile Water for Injection, USP
- 0.9% Sodium Chloride Injection, USP (100 mL or 250 mL infusion bag)
- Sterile syringes (e.g., 20 mL)

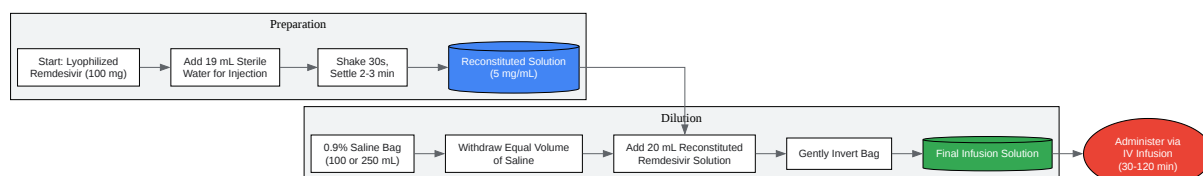
- Sterile needles (e.g., 21G)
- Alcohol wipes
- Personal Protective Equipment (gloves, lab coat)

Procedure:

- Vial Preparation:
 - Remove the protective cap from the Remdesivir vial.
 - Wipe the rubber stopper with an alcohol wipe and allow it to air dry.
- Reconstitution:
 - Using a sterile syringe, withdraw 19 mL of Sterile Water for Injection.
 - Aseptically inject the 19 mL of Sterile Water for Injection into the Remdesivir vial. The vacuum within the vial should draw the water in.[\[6\]](#)[\[7\]](#)
 - Immediately shake the vial for 30 seconds until the powder is dissolved.
 - Allow the vial to sit for 2 to 3 minutes. The resulting solution should be clear.[\[5\]](#)
 - The final concentration of the reconstituted solution is 5 mg/mL.[\[7\]](#)
- Dilution for Infusion:
 - From a 100 mL or 250 mL infusion bag of 0.9% Sodium Chloride, withdraw and discard a volume of saline equal to the volume of reconstituted Remdesivir solution that will be added.
 - Aseptically withdraw the required volume of the 5 mg/mL reconstituted Remdesivir solution from the vial. For a 100 mg dose, withdraw 20 mL.
 - Inject the withdrawn Remdesivir solution into the 0.9% Sodium Chloride infusion bag.

- Gently invert the bag several times to ensure the solution is thoroughly mixed. Do not shake vigorously.
 - Administration:
 - The final diluted solution is administered by intravenous infusion over 30 to 120 minutes.
- [11]

Visualizations



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